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molecular formula C16H20O3 B8434592 beta-Oxo-1-phenylcyclopentanepropanoic acid ethyl ester

beta-Oxo-1-phenylcyclopentanepropanoic acid ethyl ester

Cat. No. B8434592
M. Wt: 260.33 g/mol
InChI Key: ZQJZZBVYDIMKQE-UHFFFAOYSA-N
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Patent
US05278326

Procedure details

The title compound was prepared from 1-phenyl-1-cyclopentanecarboxylic acid (50.0 g, 0.220 mol), 1,1'-carbonyldiimidazole (43.0 g, 0.265 mol), magnesium chloride (40.0 g, 0.418 mol), ethyl potassium malonate (60.0 g, 0.352 mol), and triethylamine (48.9 g, 0.484 mol) using the procedure described in Example 3, Step A.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:12]([OH:14])=O)[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N1C=CN=C1)(N1[CH:21]=[CH:20]N=C1)=O.[Cl-].[Mg+2].[Cl-].C(O)(=O)[CH2:31][C:32]([OH:34])=[O:33].C([K])C.C(N(CC)CC)C>>[CH2:20]([O:34][C:32](=[O:33])[CH2:31][C:12](=[O:14])[C:7]1([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8][CH2:9][CH2:10][CH2:11]1)[CH3:21] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCC1)C(=O)O
Name
Quantity
43 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
60 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O.C(C)[K]
Name
Quantity
48.9 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(C1(CCCC1)C1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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